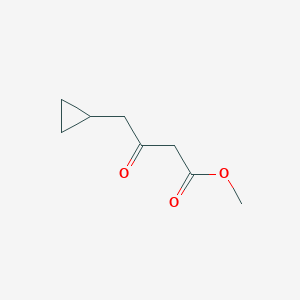

Methyl 4-cyclopropyl-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-7(9)4-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSOJRQVKSQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625780 | |

| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251635-21-9 | |

| Record name | Methyl 4-cyclopropyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for methyl 4-cyclopropyl-3-oxobutanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical agents and specialty chemicals. The methodology presented herein is grounded in established chemical principles and offers a practical approach for researchers and drug development professionals.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a recurring structural motif in a multitude of biologically active molecules. Its unique conformational rigidity and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to a parent compound. This compound, as a functionalized building block, provides a strategic entry point for the incorporation of this desirable moiety into more complex molecular architectures. Its β-keto ester functionality allows for a wide array of subsequent chemical transformations, making it a versatile precursor in organic synthesis.

Recommended Synthetic Pathway: Acylation of a Malonic Acid Half-Ester

The selected and detailed pathway for the synthesis of this compound is the acylation of a malonic acid half-ester with an activated cyclopropylacetic acid derivative. This method offers high yields and good control over the reaction, minimizing the formation of byproducts. The key transformation is the reaction of monomethyl malonate with cyclopropylacetyl chloride.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar β-keto esters, such as ethyl 3-cyclopropyl-3-oxopropionate[1].

Materials and Equipment:

-

Reagents:

-

Monomethyl malonate

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Cyclopropylacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Procedure:

-

Preparation of the Malonate Solution: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet, dissolve monomethyl malonate (1.0 eq) in anhydrous THF.

-

Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add n-butyllithium (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 30 minutes.

-

Acylation: Recool the reaction mixture to -78 °C. Add a solution of cyclopropylacetyl chloride (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Mechanistic Insights: The Claisen Condensation and its Variants

The synthesis described above is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4][5] In a classic Claisen condensation, two molecules of an ester react in the presence of a strong base to form a β-keto ester.[2][3][4][5]

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form an ester enolate.

-

Nucleophilic Attack: The ester enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

In the presented protocol, the use of monomethyl malonate and its subsequent decarboxylation after acylation is a strategic choice to drive the reaction to completion and avoid self-condensation of the starting ester.

Sources

Methyl 4-cyclopropyl-3-oxobutanoate CAS number

An In-Depth Technical Guide to Methyl 4-cyclopropyl-3-oxobutanoate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 251635-21-9), a valuable building block for the synthesis of complex chemical entities. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a representative synthetic protocol, discusses its strategic applications in medicinal chemistry, and provides essential safety and handling information. The guide emphasizes the rationale behind experimental design and the compound's utility, grounded in authoritative scientific principles.

Introduction and Strategic Importance

This compound is a β-ketoester functionalized with a cyclopropyl group. This unique combination of moieties makes it a highly strategic synthon in modern organic and medicinal chemistry.

-

The β-Ketoester Moiety: This functional group is exceptionally versatile. The acidic α-proton allows for easy enolate formation, enabling a wide range of carbon-carbon bond-forming reactions such as alkylations, acylations, and condensations. Furthermore, the ketone and ester can be selectively modified or removed, providing a gateway to diverse molecular scaffolds.

-

The Cyclopropyl Ring: The inclusion of a cyclopropyl group is a well-established strategy in drug design.[1][2] This small, strained ring system is not merely a passive linker; it acts as a "bioisostere" for other groups (like a phenyl ring or gem-dimethyl group) while imparting unique properties. Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to target proteins.[1] Moreover, the cyclopropyl group often improves metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate physicochemical properties like solubility and lipophilicity to optimize pharmacokinetic profiles.[2]

The convergence of these two functional groups in a single, readily available molecule provides chemists with a powerful tool to introduce the advantageous cyclopropyl fragment into lead compounds efficiently.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 251635-21-9 | [3][4] |

| Molecular Formula | C₈H₁₂O₃ | [4] |

| Molecular Weight | 156.18 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Cyclopropyl-3-oxo-butyric acid methyl ester | [4] |

| InChI Key | KBYSOJRQVKSQPK-UHFFFAOYSA-N | [5] |

| SMILES | O=C(CC1CC1)CC(OC)=O | [5] |

| Form | Solid | [5] |

| XLogP3 | 0.8 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Synthesis Protocol

While multiple specific synthetic routes may exist under proprietary development, a general and reliable method for synthesizing β-ketoesters like this compound involves the Claisen-type condensation of a methyl ester with a methyl ketone. The following is a representative, field-proven protocol based on established organic chemistry principles.

Causality and Experimental Rationale

The core of this synthesis is the generation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropyl methyl ketone. A strong, non-nucleophilic base like sodium hydride (NaH) or sodium methoxide (NaOMe) is required to deprotonate the weakly acidic α-proton of methyl acetate to a sufficient degree to drive the reaction forward. Anhydrous conditions are critical, as the presence of water would quench the base and the enolate intermediate. The reaction is typically performed at reflux to provide the necessary activation energy for the condensation. An acidic workup is then used to neutralize the reaction mixture and protonate the resulting β-ketoester enolate.

Step-by-Step Methodology

Materials:

-

Cyclopropyl methyl ketone

-

Methyl acetate (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

Protocol:

-

Preparation: A three-necked, round-bottomed flask is oven-dried, assembled with a reflux condenser and a dropping funnel, and flushed with an inert gas (e.g., nitrogen or argon).[7]

-

Base Suspension: Anhydrous solvent (e.g., THF, 100 mL) is added to the flask via cannula. Sodium hydride (1.1 equivalents) is carefully weighed and added to the flask, creating a suspension.

-

Enolate Formation: Methyl acetate (3.0 equivalents), acting as both reactant and solvent, is added to the dropping funnel. It is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Condensation Reaction: Cyclopropyl methyl ketone (1.0 equivalent) dissolved in a small amount of anhydrous THF is added to the dropping funnel. This solution is added dropwise to the reaction mixture.

-

Heating: Upon completion of the addition, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Quenching & Workup: The flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 5-6).

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[6]

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile intermediate. Drug development professionals can leverage its structure to achieve specific medicinal chemistry goals.

-

Introduction of Metabolic Hard Spots: The cyclopropyl group is resistant to oxidative metabolism by Cytochrome P450 enzymes.[2] Incorporating this moiety can protect an adjacent part of a drug molecule from metabolic degradation, thereby increasing its half-life and oral bioavailability.[2]

-

Conformational Rigidity: By replacing a more flexible alkyl chain or a rotatable bond with a cyclopropyl linker derived from this building block, chemists can restrict the conformational freedom of a drug candidate. This can lock the molecule into its bioactive conformation, leading to a significant increase in potency and selectivity.[1]

-

Scaffold Elaboration: The β-ketoester functionality is a gateway to a vast chemical space. It can be used in reactions like the Hantzsch pyridine synthesis or Knorr pyrrole synthesis to build heterocyclic cores common in many pharmaceutical agents. The enolate can be alkylated to introduce further diversity.

-

Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune a drug's lipophilicity (LogP), which is a critical parameter for membrane permeability and absorption.[1] Its introduction can help navigate the complex interplay between solubility and permeability required for a successful oral drug.

Conceptual Role in Medicinal Chemistry

Caption: Strategic incorporation of the cyclopropyl ketoester into a lead compound.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for β-ketoesters and combustible solids apply.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] Take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] The compound may be hygroscopic.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its dual functionality provides a reliable handle for complex synthetic elaborations while simultaneously introducing the highly desirable cyclopropyl moiety. For researchers in drug discovery, this compound offers an efficient pathway to enhance potency, improve metabolic stability, and optimize the pharmacokinetic properties of new therapeutic candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the laboratory.

References

-

PubChem. this compound | C8H12O3 | CID 22461283.[Link]

-

ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.[Link]

-

Organic Syntheses. Procedure for workup of a reaction mixture.[Link]

-

Organic Syntheses. Procedure for setting up a reaction under inert atmosphere.[Link]

-

Castrol. Safety Data Sheet.[Link]

-

PubChem. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281.[Link]

-

PubMed. [Application of methyl in drug design].[Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[Link]

-

NIST/TRC Web Thermo Tables. methyl 3-oxobutanoate -- Critically Evaluated Thermophysical Property Data.[Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of... a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist.[Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | C8H12O3 | CID 22461283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. ProductCode: 459615 Product Name: [msdspds.castrol.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-cyclopropyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Physical Properties in Chemical Research and Development

In the landscape of chemical research and drug development, a thorough understanding of a compound's physical properties is not merely academic—it is a cornerstone of innovation and practical application. These properties govern a substance's behavior, dictating everything from its reaction kinetics and purification methods to its formulation and bioavailability as a potential therapeutic agent. This guide provides a detailed examination of the physical characteristics of Methyl 4-cyclopropyl-3-oxobutanoate, a molecule of interest due to its structural motifs commonly found in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to provide not only the known data but also the scientific rationale behind the experimental determination of these properties, ensuring a blend of theoretical knowledge and practical insight.

Molecular Identity and Structural Features

This compound is a β-keto ester characterized by the presence of a cyclopropyl ring. This small, strained ring system is a prevalent feature in many biologically active compounds and approved drugs.[1][2][3] The inclusion of a cyclopropyl group can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1][2][3][4]

Molecular Formula: C₈H₁₂O₃[1]

Molecular Weight: 156.18 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Data-Driven Overview

While experimentally determined physical properties for this compound are not extensively documented in readily available literature, we can compile a table of computed properties and provide estimated values based on structurally similar compounds. It is crucial for the researcher to recognize that computed values are predictive and should be confirmed by experimental data whenever possible.

| Property | Value (Computed/Estimated) | Source | Notes |

| Molecular Weight | 156.18 g/mol | PubChem[1] | Calculated from the molecular formula. |

| Boiling Point | Estimated: 180-200 °C | - | Estimation based on similar β-keto esters, accounting for the cyclopropyl group. |

| Melting Point | Not available | - | Likely a liquid at room temperature. |

| Density | Estimated: 1.05-1.10 g/cm³ | - | Estimation based on the density of other methyl esters and the compact nature of the cyclopropyl ring. |

| Refractive Index (n_D) | Estimated: 1.44-1.46 | - | Estimation based on analogs. |

| Solubility | Soluble in common organic solvents | - | Expected to be soluble in solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |

| XLogP3 | 1.0 | PubChem[1] | A computed value indicating its lipophilicity. |

Experimental Determination of Key Physical Properties

To ensure scientific integrity, it is paramount to understand the methodologies behind the determination of these physical properties. The following sections detail the standard experimental protocols.

Boiling Point Determination

The boiling point is a fundamental property that informs purification by distillation and provides an indication of a substance's volatility.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature is carefully increased until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Reading: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5] This signifies that the vapor pressure of the sample equals the atmospheric pressure.

Caption: Workflow for micro-boiling point determination.

Density Measurement

Density is a crucial parameter for solvent selection, reaction scale-up, and formulation.

Experimental Protocol: Density Determination using a Pycnometer

-

Pycnometer Preparation: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[6][7][8]

Refractive Index Measurement

The refractive index is a characteristic property of a substance and is often used as a quick and non-destructive method to assess purity.

Experimental Protocol: Using an Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[9][10][11][12][13]

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the light and dark fields meet at the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[9][10][11][12][13]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene protons adjacent to the carbonyl groups, and multiplets for the protons of the cyclopropyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the ester carbonyl, the ketone carbonyl, the methyl carbon of the ester, and the carbons of the cyclopropyl ring and the methylene groups.

-

IR (Infrared) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester (around 1740-1750 cm⁻¹) and the ketone (around 1715-1725 cm⁻¹).[14]

The presence of both keto and enol tautomers can often be observed in the NMR and IR spectra of β-keto esters.[14]

Role in Drug Discovery and Development

The cyclopropyl group is a "privileged" structural motif in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can lead to several advantageous properties:

-

Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a conformation that is favorable for binding to a biological target.[3]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts.[4]

-

Enhanced Membrane Permeability: The lipophilic nature of the cyclopropyl group can improve a drug's ability to cross cell membranes.

-

Reduced Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can increase selectivity for the intended target, thereby reducing the likelihood of binding to other proteins and causing side effects.[1]

This compound, as a building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.[15]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physical properties is yet to be published, this guide has provided a framework for understanding its key characteristics through computed data, estimations based on structural analogs, and detailed experimental protocols for their determination. The presence of the cyclopropyl moiety suggests that derivatives of this compound could possess favorable pharmacological properties, making it a molecule of continued interest for researchers and drug development professionals. The rigorous application of the experimental methodologies outlined herein will be crucial for any future in-depth characterization and application of this promising chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

Abbé refractometer. (2025, March 17). In Chemeurope.com. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Abbe Refractometer: Principle & Diagram. Retrieved from [Link]

-

Villalobos-Garcia, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6823. Retrieved from [Link]

-

Hinotek. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

Wikipedia. (n.d.). Abbe refractometer. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

ResearchGate. (n.d.). VAPOR PRESSURE OF TWO FATTY ACIDS ALKYL ESTERS: EXPERIMENTAL VS. PREDICTED DATA. Retrieved from [Link]

-

Al-Rasheed University. (n.d.). ORGANIC CHEMISTRY LABORATORY. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. kbcc.cuny.edu [kbcc.cuny.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. refractometer.pl [refractometer.pl]

- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 11. scribd.com [scribd.com]

- 12. hinotek.com [hinotek.com]

- 13. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-cyclopropyl-3-oxobutanoate chemical profile

An In-Depth Technical Guide to Methyl 4-cyclopropyl-3-oxobutanoate

Introduction

This compound (CAS No. 251635-21-9) is a sophisticated chemical intermediate that holds significant value for researchers and professionals in the fields of organic synthesis and drug development.[1][2] This molecule uniquely combines the reactivity of a β-keto ester with the desirable physicochemical properties imparted by a cyclopropyl ring. The cyclopropyl moiety is a well-established feature in modern medicinal chemistry, often introduced to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects in drug candidates.[3][4] As a versatile building block, this compound provides a scaffold for the construction of more complex molecular architectures, particularly within the synthesis of novel therapeutics. This guide offers a comprehensive technical overview of its chemical profile, synthesis, analytical characterization, and applications, designed for the practicing scientist.

Physicochemical Profile

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 251635-21-9 | PubChem[5] |

| Molecular Formula | C₈H₁₂O₃ | PubChem[5] |

| Molecular Weight | 156.18 g/mol | PubChem[5] |

| Monoisotopic Mass | 156.078644 Da | PubChem[5] |

| Appearance | Yellow Oil (as described in synthesis) | Google Patents[6] |

| XLogP3 (Predicted) | 0.9 | PubChem[5] |

| H-Bond Donor Count | 0 | PubChem[5] |

| H-Bond Acceptor Count | 3 | PubChem[5] |

Synthesis and Mechanism

The synthesis of this compound can be achieved through various established methods for creating β-keto esters. A notable route involves the acylation of a suitable enamine or enolate precursor. A method described in the patent literature involves the reaction of methyl 3-(dimethylamino)acrylate with cyclopropylacetyl chloride.[6] This approach leverages the reactivity of an enamine with an acid chloride to construct the target carbon skeleton.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the synthetic strategy outlined in patent literature.[6] As a self-validating system, it incorporates standard organic synthesis techniques for handling air-sensitive reagents and ensuring reaction completion, followed by a robust workup and purification sequence.

Materials:

-

Methyl 3-(dimethylamino)acrylate

-

Cyclopropylacetyl chloride

-

Anhydrous toluene

-

4-(Dimethylamino)pyridine (DMAP)

-

Ammonium hydroxide (for subsequent reaction as described in source)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 3-(dimethylamino)acrylate (1.0 eq).

-

Solvent Addition: Add anhydrous toluene via cannula to dissolve the starting material completely.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add cyclopropylacetyl chloride (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality and Insights: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive cyclopropylacetyl chloride. The subsequent aqueous workup serves to remove any unreacted acid chloride and other water-soluble byproducts. Flash chromatography is a standard and effective method for purifying compounds of this polarity to a high degree of purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While publicly available experimental spectra are limited, the following data are predicted based on established principles of NMR and IR spectroscopy and are supplemented with experimental mass spectrometry data.[7][8]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.73 | Singlet | 3H | -OCH₃ | Typical shift for methyl ester protons. |

| ~ 3.50 | Singlet | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyl groups. |

| ~ 2.70 | Doublet | 2H | -CO-CH₂ -Cyclopropyl | Methylene protons adjacent to a carbonyl and a cyclopropyl group. |

| ~ 1.05 | Multiplet | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl ring. |

| ~ 0.55 | Multiplet | 2H | Cyclopropyl-CH₂ | Methylene protons on the cyclopropyl ring. |

| ~ 0.20 | Multiplet | 2H | Cyclopropyl-CH₂ | Methylene protons on the cyclopropyl ring, diastereotopic to the other set. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 202.0 | Carbonyl | C =O (Ketone) | Characteristic shift for a ketone carbonyl carbon.[7] |

| ~ 167.5 | Carbonyl | C =O (Ester) | Characteristic shift for an ester carbonyl carbon.[7] |

| ~ 52.5 | Aliphatic | -OC H₃ | Methyl carbon of the ester group. |

| ~ 50.0 | Aliphatic | -CO-C H₂-Cyclopropyl | Methylene carbon adjacent to the ketone carbonyl. |

| ~ 49.0 | Aliphatic | -CO-C H₂-CO- | Methylene carbon between the two carbonyls. |

| ~ 9.0 | Aliphatic | Cyclopropyl-C H | Methine carbon of the cyclopropyl ring. |

| ~ 5.0 | Aliphatic | Cyclopropyl-C H₂ | Methylene carbons of the cyclopropyl ring. |

Key Infrared (IR) Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 1745 | C=O Stretch | Ester carbonyl |

| ~ 1720 | C=O Stretch | Ketone carbonyl |

| ~ 3080 | C-H Stretch | Cyclopropyl C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H |

| 1250-1100 | C-O Stretch | Ester C-O linkage |

Mass Spectrometry (MS)

Experimental data from electrospray ionization (ESI) mass spectrometry confirms the molecular weight of the compound.

-

LC-MS (ESI+): m/z 157.0 [M+H]⁺[6]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a strategic intermediate. The cyclopropyl group acts as a "bioisostere" for phenyl rings or gem-dimethyl groups, often improving a drug candidate's metabolic profile without adding significant bulk.[3][9]

A specific application for this compound is found in the synthesis of novel therapeutics for metabolic diseases. Patent literature details its use as a key precursor in the preparation of 4-cyclopropyl-3-oxobutanamide.[6] This amide is a building block for more complex molecules designed to modulate calcitonin and/or amylin receptor activity, which are important targets in conditions like diabetes and obesity.[6]

Application Workflow Diagram

Caption: Use of the title compound in pharmaceutical synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related ethyl ester (Ethyl 4-cyclopropyl-3-oxobutanoate) indicates that this class of compounds should be handled with care.

-

Hazards: Assumed to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.

-

Precautions:

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Always consult a full SDS for the specific compound being handled and follow all institutional safety protocols.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Compounds and compositions for treating conditions associated with calcitonin receptor and/or amylin receptor activity.

-

Cyclopropyl butanoate. PubChem. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF on ResearchGate. [Link]

-

Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

-

This compound. PubChem. [Link]

-

Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]08g/c0cc00108g.pdf)

Sources

- 1. Methyl 3-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. scientificupdate.com [scientificupdate.com]

- 5. This compound | C8H12O3 | CID 22461283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2025171341A2 - Compounds and compositions for treating conditions associated with calcitonin receptor and/or amylin receptor activity - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Methyl 4-cyclopropyl-3-oxobutanoate: Unraveling Molecular Structure and Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-3-oxobutanoate, a β-keto ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol , is a molecule of significant interest in synthetic organic chemistry and drug discovery.[1] Its unique structural motif, featuring a reactive β-dicarbonyl system and a cyclopropyl group, makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic frameworks. The presence of the cyclopropyl ring, a strained three-membered ring, imparts distinct conformational rigidity and electronic properties that can influence biological activity.

A comprehensive understanding of the spectroscopic properties of this compound is paramount for its effective utilization. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A central theme of this guide is the exploration of the keto-enol tautomerism inherent to β-keto esters, a phenomenon that profoundly influences the spectroscopic signature and reactivity of the molecule. This guide will equip researchers with the foundational knowledge to identify, characterize, and quantify this important synthetic intermediate.

The Dynamic Nature of this compound: Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers.[2][3][4][5][6] This equilibrium is a critical factor in its reactivity and is readily observed and quantified by spectroscopic methods, particularly NMR. The position of the equilibrium is sensitive to solvent polarity, temperature, and concentration.

Caption: Keto-enol tautomerism of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Forms

NMR spectroscopy is the most powerful tool for characterizing the keto-enol tautomerism of this compound. The distinct chemical environments of the protons and carbons in each tautomer give rise to separate and quantifiable signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for both the keto and enol forms of this compound. The presence of both sets of signals in a sample's spectrum is a definitive indicator of tautomerism.

| Assignment (Keto Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| O-CH ₃ | 3.73 | s | 3H |

| CH ₂ (alpha to ester C=O) | 3.45 | s | 2H |

| CH ₂ (alpha to keto C=O) | 2.75 | d | 2H |

| CH (cyclopropyl) | 1.05 | m | 1H |

| CH ₂ (cyclopropyl) | 0.55 | m | 2H |

| CH ₂ (cyclopropyl) | 0.25 | m | 2H |

| Assignment (Enol Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Enolic OH | ~12.0 | br s | 1H |

| Vinylic CH | ~5.5 | s | 1H |

| O-CH ₃ | 3.70 | s | 3H |

| CH ₂ (allylic) | 2.30 | d | 2H |

| CH (cyclopropyl) | 0.95 | m | 1H |

| CH ₂ (cyclopropyl) | 0.50 | m | 2H |

| CH ₂ (cyclopropyl) | 0.20 | m | 2H |

Interpretation of ¹H NMR Spectrum:

-

Keto Form: The key diagnostic signals for the keto form are the two singlets for the α-protons at approximately 3.45 ppm and the doublet for the methylene group adjacent to the cyclopropyl ring at around 2.75 ppm.

-

Enol Form: The enol form is readily identified by the characteristic broad singlet for the enolic hydroxyl proton at a downfield chemical shift of ~12.0 ppm, resulting from intramolecular hydrogen bonding. A sharp singlet for the vinylic proton appears around 5.5 ppm.

-

Quantitative Analysis: The ratio of the keto to enol forms can be determined by comparing the integration of characteristic peaks, for example, the singlet of the α-protons of the keto form versus the singlet of the vinylic proton of the enol form.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of both tautomers.

| Assignment (Keto Form) | Predicted Chemical Shift (ppm) |

| C =O (ketone) | ~205 |

| C =O (ester) | ~170 |

| O-C H₃ | ~52 |

| α-C H₂ (to ester) | ~50 |

| α-C H₂ (to ketone) | ~45 |

| C H (cyclopropyl) | ~12 |

| C H₂ (cyclopropyl) | ~5 |

| Assignment (Enol Form) | Predicted Chemical Shift (ppm) |

| C =O (ester) | ~175 |

| C -OH (enolic) | ~160 |

| =C H (vinylic) | ~95 |

| O-C H₃ | ~51 |

| C H₂ (allylic) | ~30 |

| C H (cyclopropyl) | ~10 |

| C H₂ (cyclopropyl) | ~4 |

Interpretation of ¹³C NMR Spectrum:

-

The most significant differences are observed in the chemical shifts of the carbonyl carbons and the carbons of the three-carbon backbone, providing clear evidence for the two tautomeric forms.[7][8][9]

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in both the keto and enol forms.

| Functional Group (Keto Form) | Characteristic Absorption (cm⁻¹) |

| C=O (ketone) stretch | ~1725 |

| C=O (ester) stretch | ~1745 |

| C-O stretch | ~1200-1100 |

| Functional Group (Enol Form) | Characteristic Absorption (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | ~3200-2500 (broad) |

| C=C stretch (conjugated) | ~1640 |

| C=O (ester, conjugated) stretch | ~1650 |

| C-O stretch | ~1250-1150 |

Interpretation of IR Spectrum:

-

A spectrum showing sharp, strong peaks around 1725 cm⁻¹ and 1745 cm⁻¹ is indicative of the keto form.

-

The presence of a broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group, along with strong absorptions around 1640-1650 cm⁻¹, confirms the presence of the enol tautomer.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of this compound. The fragmentation of β-keto esters is well-documented and typically involves cleavages alpha to the carbonyl groups and McLafferty rearrangements.[10][11][12][13]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 156) should be observed.

-

McLafferty Rearrangement: A characteristic fragmentation of β-keto esters involves the transfer of a gamma-hydrogen to the keto-carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. For this compound, this could lead to the loss of the methoxy group (-OCH₃, m/z = 31), the cyclopropylmethyl group (-CH₂-c-C₃H₅, m/z = 55), or the acetyl group (-COCH₃, m/z = 43) from the keto form.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of β-keto esters is the Claisen condensation or variations thereof. One plausible route involves the acylation of the enolate of methyl acetate with cyclopropylacetyl chloride. Alternatively, methods involving the reaction of ketones with carbonates or chloroformates can be employed.[14] A specific, validated synthesis protocol is crucial for obtaining a pure sample for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[5]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution: Prepare a 5-10% solution in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃).

-

-

Instrument Setup:

-

Record a background spectrum of the salt plates or the solvent.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify the characteristic absorption bands for the keto and enol tautomers.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By leveraging predicted data and established principles for β-keto esters, a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. The critical role of keto-enol tautomerism in defining the spectroscopic features of this molecule has been emphasized. The included experimental protocols offer a practical framework for researchers to acquire and analyze their own data. A thorough understanding of these spectroscopic properties is essential for any scientist working with this versatile building block in the pursuit of novel chemical entities and drug candidates.

References

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.

- Bowie, J. H., Lawesson, S. O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(18), 4394-4398.

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Science Publishing.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0036395).

- D'Auria, J. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper.

- Organic Syntheses. (n.d.). 3.

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters.

- An, Q., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.

- Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- PubChem. (n.d.).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- CASPRE. (n.d.). 13C NMR Predictor.

- ChemicalBook. (2019).

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- YouTube. (2012). Keto-Enol Equilibrium Using NMR.

- Gowrisankar, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal.

- Organic Syntheses. (n.d.).

- Organic Syntheses. (2014).

- PubMed. (2025). Spectroscopic Study of R- and S-Ketoprofen Inclusion Complexes With 2-Hydroxypropyl-β-cyclodextrin.

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy.

- YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry.

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- NIST WebBook. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester.

- NIST WebBook. (n.d.). Mecoprop.

- NIST WebBook. (n.d.). Mecoprop methyl ester.

- ChemicalBook. (n.d.). 1-METHYL-4-PROPYLBENZENE(1074-55-1) 1H NMR spectrum.

- ChemicalBook. (n.d.).

Sources

- 1. This compound | C8H12O3 | CID 22461283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-cyclopropyl-3-oxobutanoate mechanism of formation

An In-depth Technical Guide to the Synthesis and Formation Mechanism of Methyl 4-cyclopropyl-3-oxobutanoate

Abstract

This compound is a valuable synthetic intermediate characterized by the presence of a β-keto ester functionality and a strained cyclopropyl ring. This combination of structural motifs makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed exploration of a plausible and efficient synthetic route for its formation: the crossed Claisen condensation. We will delve into the underlying reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group is a highly sought-after structural unit in modern drug design. Its unique stereoelectronic properties, including its high s-character and rigid conformation, allow it to serve as a "bioisostere" for other functional groups, such as phenyl rings or gem-dimethyl groups. The incorporation of a cyclopropyl ring can significantly impact a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Consequently, synthetic intermediates bearing this moiety, such as this compound, are of considerable interest to the pharmaceutical industry.

Proposed Synthetic Pathway: The Crossed Claisen Condensation

A robust and well-established method for the formation of β-keto esters is the Claisen condensation. In the case of this compound, a crossed Claisen condensation between methyl cyclopropylacetate and methyl acetate presents a logical and efficient synthetic strategy. This reaction involves the enolization of methyl cyclopropylacetate, followed by its acylation with methyl acetate.

The Core Mechanism: A Step-by-Step Analysis

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[1][2] The mechanism for the formation of this compound via a crossed Claisen condensation is as follows:

-

Enolate Formation: A strong base, such as sodium methoxide (NaOCH₃), deprotonates the α-carbon of methyl cyclopropylacetate.[1] The α-protons of esters are weakly acidic and require a strong base for removal to form a resonance-stabilized enolate.[3] The choice of an alkoxide base that matches the alkoxy group of the ester (methoxide for a methyl ester) is crucial to prevent transesterification side reactions.[2]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule, in this case, methyl acetate.[3] This results in the formation of a tetrahedral intermediate.[1]

-

Alkoxide Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as a leaving group.[1][3] This step is a nucleophilic acyl substitution.

-

Deprotonation of the β-Keto Ester (Driving Force): The resulting this compound has a highly acidic proton on the carbon situated between the two carbonyl groups (the α-carbon of the original ketone and the former carbonyl carbon of the acylating ester). The methoxide ion, a strong base, readily removes this proton to form a new, highly resonance-stabilized enolate. This deprotonation is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[1][4]

-

Protonation: A final acidic workup (e.g., with dilute HCl or H₂SO₄) neutralizes the enolate and any remaining base to yield the final this compound product.[1]

Visualizing the Mechanism

Caption: The reaction mechanism for the formation of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Methyl cyclopropylacetate | C₆H₁₀O₂ | 114.14 | 11.41 g (0.1 mol) | >98% |

| Methyl acetate | C₃H₆O₂ | 74.08 | 14.82 g (0.2 mol) | >99%, anhydrous |

| Sodium methoxide | CH₃ONa | 54.02 | 5.40 g (0.1 mol) | >95% |

| Toluene | C₇H₈ | 92.14 | 150 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |

| 1 M Hydrochloric acid | HCl | 36.46 | ~50 mL | |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 50 mL | |

| Brine | NaCl (aq) | 58.44 | 50 mL | |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~10 g |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (5.40 g, 0.1 mol).

-

Add anhydrous toluene (100 mL) to the flask.

-

-

Addition of Reactants:

-

In a separate flask, prepare a mixture of methyl cyclopropylacetate (11.41 g, 0.1 mol) and methyl acetate (14.82 g, 0.2 mol) in anhydrous toluene (50 mL).

-

Add this mixture dropwise to the stirred suspension of sodium methoxide in toluene over 30 minutes at room temperature. The use of an excess of the non-enolizable ester (methyl acetate) helps to minimize the self-condensation of methyl cyclopropylacetate.[5][6]

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add 1 M hydrochloric acid (~50 mL) with vigorous stirring until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to afford pure this compound.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion: A Versatile Synthetic Approach

The crossed Claisen condensation provides a reliable and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the base and the thermodynamic driving force, is essential for optimizing reaction conditions and achieving high yields. The protocol detailed in this guide offers a robust framework for the preparation of this valuable synthetic intermediate, which can be further elaborated upon in the synthesis of novel therapeutic agents and advanced materials.

References

-

NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-3-oxobutanoate: Key Intermediates and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyclopropyl-3-oxobutanoate is a valuable β-keto ester that serves as a versatile building block in modern organic synthesis.[1] Its structure incorporates a reactive 1,3-dicarbonyl system and a cyclopropyl motif, a feature of significant interest in medicinal chemistry. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, modulate physicochemical properties, and constrain molecular conformation for optimal receptor binding.[2] Consequently, efficient and scalable access to synthons like this compound is critical for the rapid assembly of complex molecular architectures in drug discovery programs.[3][4]

This guide provides a detailed examination of the principal synthetic strategies for preparing this compound, with a core focus on the synthesis and management of its key chemical intermediates. We will explore the causality behind various synthetic choices, present field-proven protocols, and offer a comparative analysis of the dominant pathways.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies the key bond disconnections and reveals the critical intermediates that form the foundation of our synthetic strategy. Two primary disconnections are most logical for this target:

-

Disconnection (A): C3-C4 Bond - This approach involves an acylation reaction. It disconnects the molecule into a cyclopropylacetyl synthon and a methoxycarbonylmethyl anion equivalent. This strategy hinges on the preparation of an activated cyclopropylacetic acid derivative.

-

Disconnection (B): C2-C3 Bond - This represents a carboxymethylation strategy. It breaks the molecule down into a cyclopropyl methyl ketone enolate synthon and a methoxycarbonyl cation equivalent. This pathway's success is entirely dependent on the efficient synthesis of the key intermediate, cyclopropyl methyl ketone.

This analysis reveals that Cyclopropyl Methyl Ketone (CPMK) and derivatives of Cyclopropyl Acetic Acid are the pivotal intermediates. The majority of established synthetic efforts concentrate on the efficient production of CPMK, making Strategy B a more common and robust approach.

Part 1: Synthesis of the Cornerstone Intermediate: Cyclopropyl Methyl Ketone (CPMK)

The availability of high-purity Cyclopropyl Methyl Ketone (CPMK, CAS 765-43-5) is the most critical factor for a successful synthesis. Several scalable methods have been developed, each with distinct advantages and considerations.

Method 1: Intramolecular Cyclization of 5-Chloro-2-pentanone

This classic and reliable two-step method is well-documented in Organic Syntheses, offering a robust protocol for laboratory-scale production.[5]

-

Step 1: Synthesis of 5-Chloro-2-pentanone. The process begins with the hydrolytic decarboxylation of α-acetyl-γ-butyrolactone in concentrated hydrochloric acid. The lactone ring is opened, and the resulting carboxylic acid decarboxylates to yield the chloroketone.

-

Step 2: Base-Mediated Cyclization. The crude 5-chloro-2-pentanone is then treated with a strong aqueous base, such as sodium hydroxide. This induces an intramolecular Williamson ether synthesis-like reaction, where the enolate of the ketone displaces the chloride to form the cyclopropane ring.

Part A: 5-Chloro-2-pentanone

-

A mixture of concentrated hydrochloric acid (450 ml), water (525 ml), and α-acetyl-γ-butyrolactone (384 g, 3 moles) is placed in a 2-L distilling flask.

-

The mixture is heated, initiating the evolution of carbon dioxide. Distillation is continued until the temperature of the distilling liquid reaches 107°C.

-

Water (370 ml) is added slowly, and reflux is continued for one hour.

-

The product is isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with ether.

-

The combined organic phases are dried over calcium chloride, and the ether is removed by distillation. The crude 5-chloro-2-pentanone is used directly in the next step. The typical yield is 77-83%.[5]

Part B: Cyclopropyl Methyl Ketone

-

A solution of sodium hydroxide (180 g, 4.5 moles) in 180 ml of water is placed in a 2-L three-necked flask equipped with a stirrer and reflux condenser.

-

The crude 5-chloro-2-pentanone (approx. 3 moles) is added dropwise over 15-20 minutes. The reaction is exothermic and should begin to boil.

-

The mixture is heated to maintain boiling for 1 hour after the addition is complete.

-

The condenser is arranged for distillation, and a mixture of water and ketone is distilled.

-

The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product. The organic layer is separated.

-

The aqueous layer is extracted with ether. The combined organic layer and ether extracts are dried over calcium chloride.

-

The ether is removed by distillation, and the remaining ketone is distilled to yield pure cyclopropyl methyl ketone (65-71% yield based on the chloroketone).[5]

Method 2: One-Step Cleavage of α-Acetyl-γ-butyrolactone

For more direct industrial applications, a one-step process involving the high-temperature cleavage of α-acetyl-γ-butyrolactone has been developed. This method avoids the isolation of the halogenated intermediate.

The reaction is typically carried out in a fixed-bed reactor at 185-195°C in the presence of a metal halide catalyst (e.g., NaI, KBr) and an inert, high-boiling solvent.[6][7] The product is continuously distilled from the reaction mixture as it forms, driving the equilibrium and minimizing side reactions. This method boasts high efficiency and reduced waste, making it suitable for large-scale production.[6]

Method 3: Synthesis from 2-Methylfuran

A green and atom-economical approach utilizes 2-methylfuran as a readily available starting material.[8] The synthesis proceeds through a one-pot sequence:

-

Hydrogenolysis: 2-Methylfuran undergoes catalytic hydrogenation and hydrolysis to open the furan ring, yielding acetyl-n-propanol.

-

Chlorination: The resulting alcohol is chlorinated with hydrochloric acid to form 5-chloro-2-pentanone.

-

Cyclization: The crude chloroketone is cyclized under alkaline conditions, as described in Method 1, to afford CPMK.

This pathway is advantageous due to its use of a renewable starting material and simplified process flow.[8]

Comparison of CPMK Synthesis Routes

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield | Reference(s) |

| Intramolecular Cyclization | α-Acetyl-γ-butyrolactone | 2 steps: Chlorination, Cyclization | Robust, well-documented, reliable for lab scale. | Requires isolation of an intermediate, generates waste. | ~50-60% overall | [5] |

| One-Step Cleavage | α-Acetyl-γ-butyrolactone | 1 step: Catalytic Cleavage | High efficiency, continuous process, suitable for industry. | Requires specialized high-temperature equipment. | >80% | [6][7] |

| From 2-Methylfuran | 2-Methylfuran | 3 steps (one-pot): Hydrogenolysis, Chlorination, Cyclization | Green starting material, high atom economy. | Relies on specific catalytic hydrogenation setup. | Not specified, but described as efficient. | [8] |

Part 2: Elaboration of CPMK to this compound

With an efficient route to CPMK established, the final carbon-carbon bond formation can be achieved. The most direct method is the carboxymethylation of the ketone enolate.

Pathway: Carboxymethylation of Cyclopropyl Methyl Ketone

This reaction is a variation of the Claisen condensation, where a ketone enolate is acylated by an appropriate carboxylating agent. The most common and industrially viable reagents for this transformation are dialkyl carbonates, such as dimethyl carbonate.[9][10]

Mechanism:

-

Enolate Formation: CPMK is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to deprotonate the α-carbon and form the corresponding sodium enolate.

-

Nucleophilic Acylation: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide anion to yield the final β-keto ester. The reaction is often driven to completion by distilling the methanol byproduct from the reaction mixture.[9]

This protocol is a generalized procedure based on established methods for the carboxymethylation of ketones.[9][10][11]

-

To a flask containing a dispersion of sodium hydride (1.2 equivalents) in an anhydrous solvent (e.g., THF, toluene), add dimethyl carbonate (2.0 to 3.0 equivalents).

-

Heat the mixture to a gentle reflux.

-

Add Cyclopropyl Methyl Ketone (1.0 equivalent) dropwise to the stirred suspension over a period of 1-2 hours.

-

During the addition, the byproduct methanol can be distilled off to drive the reaction to completion.

-

After the addition is complete, maintain the reflux for an additional 1-3 hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and cautiously quench by adding it to a mixture of glacial acetic acid and ice water.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.

Alternative Pathway: Acylation via Meldrum's Acid

An alternative, albeit less direct, route involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an activated derivative of cyclopropylacetic acid.[6][12]

-

Activation: Cyclopropylacetic acid is first converted to a highly reactive intermediate, such as its acid chloride or by treatment with 1,1'-carbonyldiimidazole (CDI).

-

Acylation: This activated species reacts with Meldrum's acid to form an acyl-Meldrum's acid derivative.

-

Methanolysis: The resulting intermediate is then refluxed in methanol. This opens the dioxane ring and causes decarboxylation to yield the desired this compound.[6]

This method is particularly useful when the starting material is cyclopropylacetic acid and provides a high-yielding route to β-keto esters.[13][14]

Conclusion

The synthesis of this compound is most strategically approached via the carboxymethylation of a key intermediate, Cyclopropyl Methyl Ketone (CPMK) . The choice of synthetic route for CPMK itself offers a trade-off between the well-established, multi-step laboratory procedures starting from α-acetyl-γ-butyrolactone and more streamlined, industrially-focused methods. For researchers and drug development professionals, securing a reliable and scalable source of CPMK is the paramount consideration. The subsequent carboxymethylation with dimethyl carbonate provides a direct and efficient pathway to the final product, a crucial building block for introducing the valuable cyclopropyl motif into next-generation pharmaceuticals.

References

-

Ohta, S., et al. (1981). Synthesis of β-Keto Esters from Carboxylic Acids and Meldrum's Acid. Organic Syntheses, 60, 48. Available at: [Link]

- CN110862310A - Synthesis method of cyclopropyl methyl ketone. Google Patents.